[1-(2-Chloroacetamido)ethyl]phosphonic acid
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Overview
Description
[1-(2-Chloroacetamido)ethyl]phosphonic acid: is a chemical compound characterized by the presence of a phosphonic acid group attached to an ethyl chain, which is further substituted with a chloroacetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)ethyl]phosphonic acid typically involves the reaction of chloroacetyl chloride with ethylamine to form 2-chloroacetamidoethylamine. This intermediate is then reacted with phosphorous acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloroacetamido)ethyl]phosphonic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, mild conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Chloroacetamido)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group can mimic phosphate groups, making it useful in the study of enzyme mechanisms and inhibition .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials, including flame retardants and corrosion inhibitors .
Mechanism of Action
The mechanism of action of [1-(2-Chloroacetamido)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves the formation of stable complexes with metal ions or other cofactors present in the enzyme .
Comparison with Similar Compounds
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Phosphonic acid derivatives: Such as aminophosphonic acids, which are used in various applications including agriculture and medicine.
Uniqueness: What sets [1-(2-Chloroacetamido)ethyl]phosphonic acid apart from similar compounds is its unique combination of a chloroacetamido group and a phosphonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Properties
CAS No. |
82684-74-0 |
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Molecular Formula |
C4H9ClNO4P |
Molecular Weight |
201.54 g/mol |
IUPAC Name |
1-[(2-chloroacetyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C4H9ClNO4P/c1-3(11(8,9)10)6-4(7)2-5/h3H,2H2,1H3,(H,6,7)(H2,8,9,10) |
InChI Key |
WLNZLLXWXUEJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)CCl)P(=O)(O)O |
Origin of Product |
United States |
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